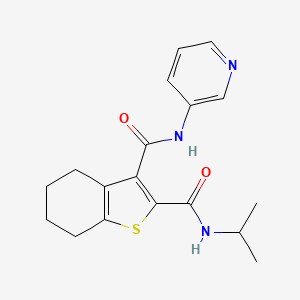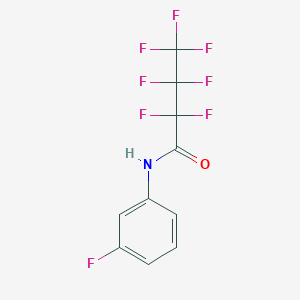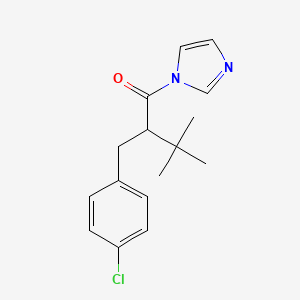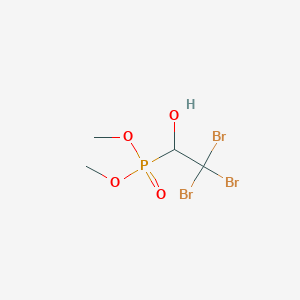
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C4H8Br3O4P It is characterized by the presence of three bromine atoms, a hydroxyl group, and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate typically involves the reaction of dimethyl phosphite with tribromoacetaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with fewer bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Reduced phosphonates.
Substitution: Substituted phosphonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and as an additive in polymer manufacturing to enhance material properties.
Wirkmechanismus
The mechanism of action of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form strong bonds with metal ions and other electrophilic species, leading to the inhibition of enzymatic activity or alteration of biochemical pathways. The presence of bromine atoms enhances its reactivity and allows for selective targeting of specific molecular sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with chlorine atoms instead of bromine.
Dimethyl (2,2,2-tribromo-1-hydroxypropyl)phosphonate: Similar but with a different alkyl chain length.
Uniqueness
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is unique due to the presence of three bromine atoms, which impart distinct chemical properties such as higher reactivity and selectivity in reactions. This makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
89125-43-9 |
|---|---|
Molekularformel |
C4H8Br3O4P |
Molekulargewicht |
390.79 g/mol |
IUPAC-Name |
2,2,2-tribromo-1-dimethoxyphosphorylethanol |
InChI |
InChI=1S/C4H8Br3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 |
InChI-Schlüssel |
XDEUQGWSPGVPSM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C(Br)(Br)Br)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


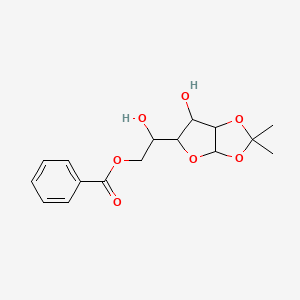
![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
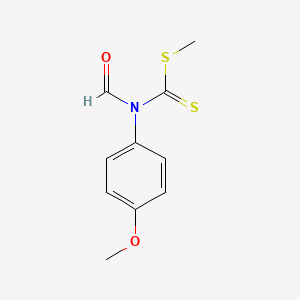

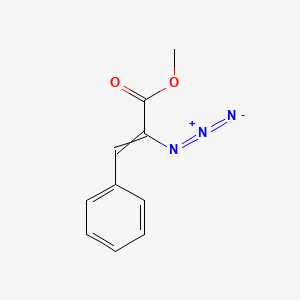

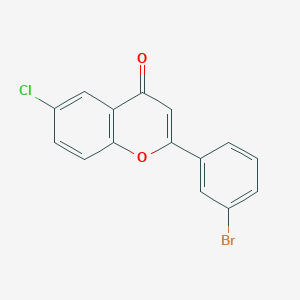
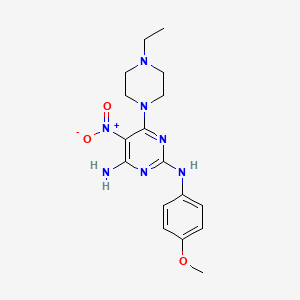
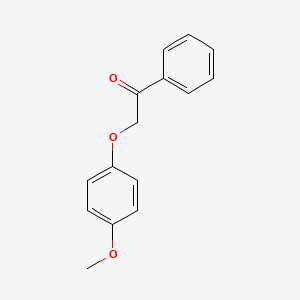
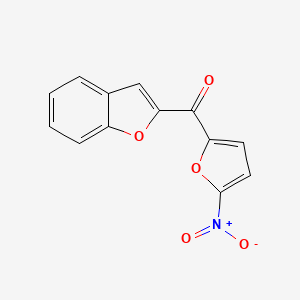
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
